![molecular formula C12H14ClFN2 B12931435 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methylpyridine.
Cyclization: The initial step involves the cyclization of 2-fluoroaniline with 2-methylpyridine under acidic conditions to form the indole core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.
Aplicaciones Científicas De Investigación
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-cancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can be compared with other indole derivatives such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but differs in the position of the fluorine atom.
2-Chloroacetyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester: Contains a chloroacetyl group instead of a fluorine atom.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: An indole derivative with different substituents and biological activities.
Propiedades
Fórmula molecular |
C12H14ClFN2 |
|---|---|
Peso molecular |
240.70 g/mol |
Nombre IUPAC |
8-fluoro-9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H13FN2.ClH/c1-15-11-7-14-6-5-8(11)9-3-2-4-10(13)12(9)15;/h2-4,14H,5-7H2,1H3;1H |
Clave InChI |
JFKJTFBXGWFCAD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCNC2)C3=C1C(=CC=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
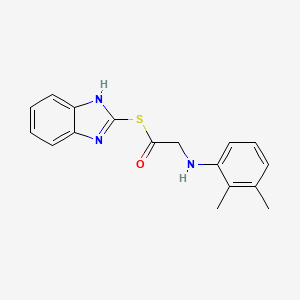
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
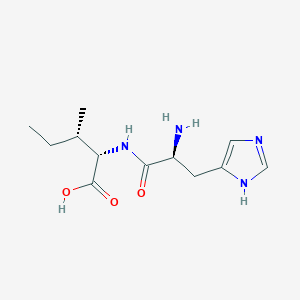
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)


![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
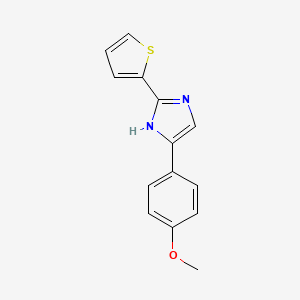
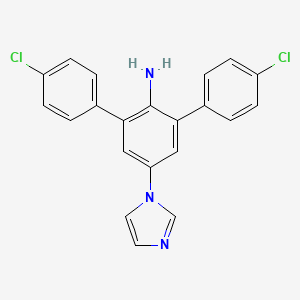

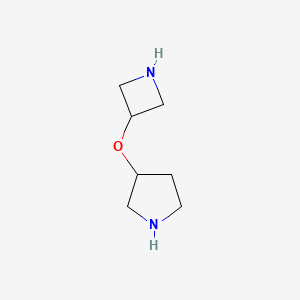
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
